molecular formula C9H7ClN2O2 B6279356 methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate CAS No. 1211580-34-5

methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate

Cat. No.: B6279356
CAS No.: 1211580-34-5
M. Wt: 210.6
InChI Key:
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Description

Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by its unique structure, which includes a pyrrolo[3,2-b]pyridine core substituted with a chlorine atom at the 6-position and a methyl ester group at the 5-position. It is commonly used in various chemical and pharmaceutical research applications due to its potential biological activities and synthetic versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate typically involves the following steps:

    Formation of the Pyrrolo[3,2-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyridine and α,β-unsaturated carbonyl compounds.

    Esterification: The final step involves the esterification of the carboxylic acid group at the 5-position using methanol and a suitable catalyst like sulfuric acid or hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 6-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Nucleophilic Substitution: Substituted pyrrolo[3,2-b]pyridine derivatives.

    Oxidation: Oxidized pyrrolo[3,2-b]pyridine compounds.

    Reduction: Reduced pyrrolo[3,2-b]pyridine derivatives.

    Ester Hydrolysis: 6-chloro-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid.

Scientific Research Applications

Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate is not fully understood, but it is believed to interact with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes, leading to its potential therapeutic effects. Further research is needed to elucidate its precise molecular mechanisms.

Comparison with Similar Compounds

Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate can be compared with other pyrrolopyridine derivatives, such as:

    Methyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate: Similar structure but with a bromine atom instead of chlorine.

    Methyl 6-fluoro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate: Contains a fluorine atom at the 6-position.

    Methyl 6-iodo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate: Features an iodine atom at the 6-position.

These compounds share similar chemical properties but may exhibit different reactivities and biological activities due to the varying halogen substituents.

Properties

CAS No.

1211580-34-5

Molecular Formula

C9H7ClN2O2

Molecular Weight

210.6

Purity

95

Origin of Product

United States

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